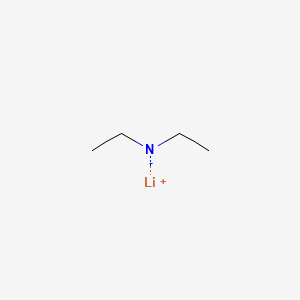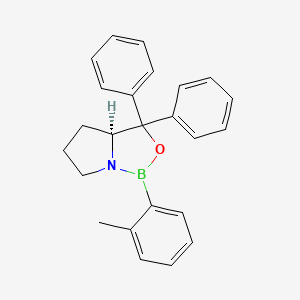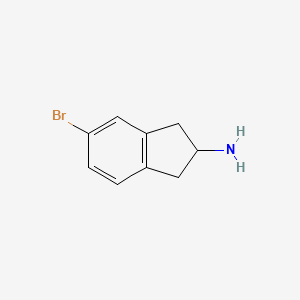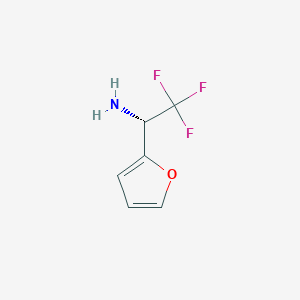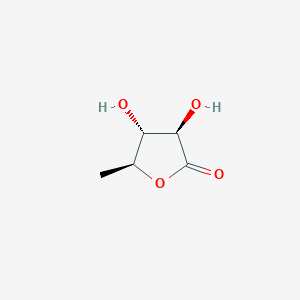
1-Cyclopentyl-4-methylbenzene
Übersicht
Beschreibung
1-Cyclopentyl-4-methylbenzene is a chemical compound with the molecular formula C12H16 . It has a molecular weight of 160.26 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-4-methylbenzene is 1S/C12H16/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 . This indicates that the compound consists of a benzene ring with a methyl group at the 4th position and a cyclopentyl group at the 1st position.Wissenschaftliche Forschungsanwendungen
Hydrogenation and Dehydrogenation Catalysis
- 1-Cyclopentyl-4-methylbenzene-related compounds, like 4-Isopropenyl-1-methylcyclohexene, have been studied for their behavior in hydrogenation and dehydrogenation reactions catalyzed by various oxides (Tanaka, Hattori, & Tanabe, 1978).
Fluorescent Aryl-cyclopentadienyl Ligands
- Compounds structurally related to 1-Cyclopentyl-4-methylbenzene have been synthesized and exhibit significant fluorescence, especially in solid state, due to strong intermolecular interactions (Arumugam et al., 2020).
Quinonoid-Bridged Dinuclear Complexes
- Derivatives of 1-Cyclopentyl-4-methylbenzene, such as 1-isopropyl-4-methylbenzene, are utilized in synthesizing complexes with distinct coordination modes and reactivity patterns in ruthenium and osmium systems (Sommer et al., 2013).
Intramolecular Cycloaddition Reactions
- The use of 1-Cyclopentyl-4-methylbenzene-related compounds can lead to accelerated intramolecular cycloaddition reactions, useful in synthetic chemistry (Orlek, Sammes, & Weller, 1993).
Hydrocracking of Aromatic Compounds
- Studies on hydrocracking of aromatic compounds like methylnaphthalenes have shown the formation of various 1-Cyclopentyl-4-methylbenzene-related isomers (Miki & Sugimoto, 1995).
Photochemical Reactions in Organic Synthesis
- The photochemical reactions involving methylbenzenes, closely related to 1-Cyclopentyl-4-methylbenzene, have shown significant applications in synthesizing various organic compounds (Albini, Fasani, & Oberti, 1982).
Intramolecular Pauson‐Khand Reaction
- The synthesis of complex organic structures using derivatives of 1-Cyclopentyl-4-methylbenzene, such as the intramolecular Pauson-Khand reaction, demonstrates its utility in advanced organic synthesis (Patel, Livinghouse, & Pagenkopf, 2003).
Thermochemistry Studies
- Research on the thermochemistry of various alkylchlorobenzenes, including compounds structurally related to 1-Cyclopentyl-4-methylbenzene, provides insights into their thermodynamic properties (Nesterova et al., 1985).
Ultrasonic Irradiation in Chemical Synthesis
- The use of 1-Cyclopentyl-4-methylbenzene in sonication-assisted reactions, such as the synthesis of di-p-tolylsulfane, highlights its application in enhancing chemical reaction rates (Abimannan, Selvaraj, & Rajendran, 2015).
Methylbenzene Chemistry in Zeolite Catalysis
- Research on the reactions of methylbenzenes, including 1-Cyclopentyl-4-methylbenzene, on zeolite catalysts, is crucial for understanding catalytic processes like methanol-to-olefin chemistry (Sassi et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLNQBADBSYAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443644 | |
| Record name | 1-CYCLOPENTYL-4-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-methylbenzene | |
CAS RN |
827-55-4 | |
| Record name | 1-CYCLOPENTYL-4-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



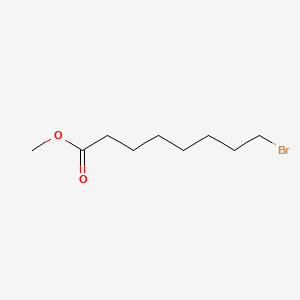
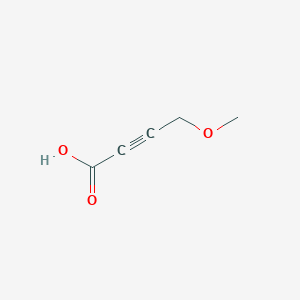
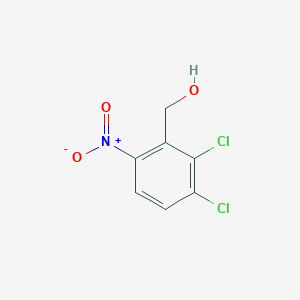
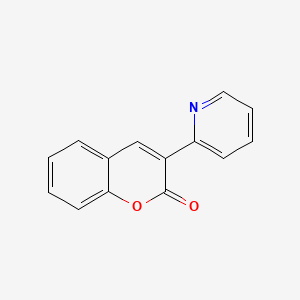
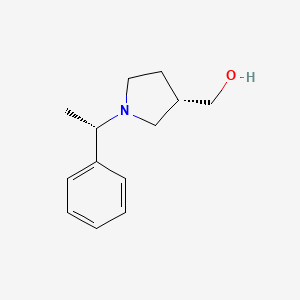
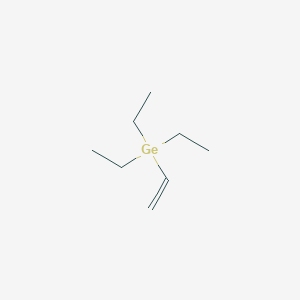
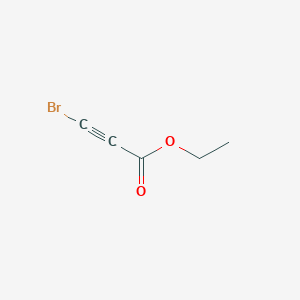
![N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide](/img/structure/B1600449.png)
